Enhanced Lipophilicity (logP = 3.6) Compared with De‑bromo and Methoxy Analogs
The target compound exhibits a calculated logP of 3.6 (XLogP3), which is higher than that of the 4‑bromo‑2‑methylquinoline (logP = 3.3) and the 4‑bromo‑6‑methoxy‑2‑methylquinoline (logP = 3.31) . This increase in lipophilicity arises from the ethoxy group at the 6‑position and can influence membrane permeability and metabolic stability in early‑stage drug discovery. In contrast, the non‑brominated analog 6‑ethoxy‑2‑methylquinoline has a logP of approximately 2.94, demonstrating that the 4‑bromo substitution contributes an increment of ~0.66 logP units.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.6 (XLogP3) |
| Comparator Or Baseline | 4-Bromo-2-methylquinoline (logP = 3.31); 4-Bromo-6-methoxy-2-methylquinoline (logP = 3.31); 6-Ethoxy-2-methylquinoline (logP ≈ 2.94) |
| Quantified Difference | Target is +0.29 to +0.66 logP units higher than comparators |
| Conditions | Computational prediction (XLogP3) consistent across sources |
Why This Matters
Higher lipophilicity may translate into improved cell membrane penetration and altered metabolic profiles, making this scaffold a preferred starting point for medicinal chemistry programs targeting intracellular targets.
